Cas no 18370-11-1 (N-Methyl-p-toluamide)

N-Methyl-p-toluamide, also known as N-Methyl-4-methylbenzamide, is an organic compound with the molecular formula C9H11NO. It serves as a versatile intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and specialty chemicals. The compound features a stable amide functional group and a methyl-substituted aromatic ring, contributing to its reactivity in acylations and other transformations. Its well-defined structure and high purity make it suitable for precise synthetic applications. N-Methyl-p-toluamide is valued for its consistent performance in reactions requiring controlled selectivity, offering researchers a reliable building block for complex molecular architectures. Proper handling and storage are recommended to maintain its stability.
N-Methyl-p-toluamide structure
N-Methyl-p-toluamide structure
商品名:N-Methyl-p-toluamide
CAS番号:18370-11-1
MF:C9H11NO
メガワット:149.18974
MDL:MFCD00043627
CID:182737
PubChem ID:140377

N-Methyl-p-toluamide 化学的及び物理的性質

名前と識別子

    • Benzamide,N,4-dimethyl-
    • N-Methyl-p-Toluamide
    • N-Methyl-4-methylbenzamide
    • N,4-dimethylbenzamide
    • N-METHYL-P-TOLUAMIDE ---WHITE POWDER---
    • 4-methyl N-methylbenzamide
    • N,4-dimethyl-benzamide
    • N-methyl-4-toluamide
    • N-methyl-p-methylbenzamide
    • p-methyl-N-methylbenzamide
    • p-Dimethylbenzamide
    • TIMTEC-BB SBB008263
    • N,P-DIMETHYLBENZAMIDE
    • Benzamide, N,4-dimethyl- (9CI)
    • BenzaMide, N,4-diMethyl-
    • N-Methyl-4-MethylbenzaMide, 97%
    • 4-methyl-N-methylbenzamide
    • AKOS003622914
    • 18370-11-1
    • DTXSID40171465
    • CS-0328457
    • 4,n-dimethyl-benzamide
    • STILBENEYELLOW
    • N-Methyl 4-methylbenzamide
    • N,4-Dimethylbenzamide #
    • EN300-6768723
    • FT-0629601
    • MFCD00043627
    • Z32016517
    • SCHEMBL131434
    • DB-080942
    • STK395608
    • N-Methyl-p-toluamide
    • MDL: MFCD00043627
    • インチ: InChI=1S/C9H11NO/c1-7-3-5-8(6-4-7)9(11)10-2/h3-6H,1-2H3,(H,10,11)
    • InChIKey: FZIOOTTWDRFBKU-UHFFFAOYSA-N
    • ほほえんだ: CC1=CC=C(C=C1)C(=O)NC

計算された属性

  • せいみつぶんしりょう: 149.08400
  • どういたいしつりょう: 149.084063974g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 2
  • 複雑さ: 137
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 5
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • 密度みつど: 1.021
  • ふってん: 293.2°C at 760 mmHg
  • フラッシュポイント: 168.3°C
  • 屈折率: 1.524
  • PSA: 29.10000
  • LogP: 1.74550

N-Methyl-p-toluamide セキュリティ情報

N-Methyl-p-toluamide 税関データ

  • 税関コード:2924299090
  • 税関データ:

    中国税関番号:

    2924299090

    概要:

    2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

    申告要素:

    製品名称、成分含有量、用途、包装

    要約:

    2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

N-Methyl-p-toluamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H56446-250mg
N-Methyl-4-methylbenzamide, 97%
18370-11-1 97%
250mg
¥2098.00 2023-03-01
Enamine
EN300-6768723-2.5g
N,4-dimethylbenzamide
18370-11-1 95%
2.5g
$418.0 2023-05-03
TRC
M341165-100mg
N-Methyl-p-toluamide
18370-11-1
100mg
$ 50.00 2022-06-03
Enamine
EN300-6768723-1.0g
N,4-dimethylbenzamide
18370-11-1 95%
1g
$212.0 2023-05-03
Cooke Chemical
F784021-1g
N-Methyl-4-methylbenzamide
18370-11-1 97
1g
RMB 5341.60 2025-02-20
1PlusChem
1P00ACRR-5g
N-METHYL-P-TOLUAMIDE
18370-11-1
5g
$89.00 2024-06-18
A2B Chem LLC
AE82311-5g
N-Methyl-p-toluamide
18370-11-1
5g
$60.00 2024-04-20
1PlusChem
1P00ACRR-25g
N-METHYL-P-TOLUAMIDE
18370-11-1
25g
$231.00 2024-06-18
A2B Chem LLC
AE82311-1g
N-Methyl-p-toluamide
18370-11-1
1g
$19.00 2024-04-20
A2B Chem LLC
AE82311-25g
N-Methyl-p-toluamide
18370-11-1
25g
$195.00 2024-04-20

N-Methyl-p-toluamide 合成方法

N-Methyl-p-toluamide 関連文献

N-Methyl-p-toluamideに関する追加情報

Introduction to N-Methyl-p-toluamide (CAS No. 18370-11-1)

N-Methyl-p-toluamide, with the chemical formula C8H11N, is a significant compound in the field of chemical and pharmaceutical research. Its CAS number, CAS No. 18370-11-1, uniquely identifies it in scientific literature and databases. This compound has garnered attention due to its diverse applications and the latest advancements in its study.

The structural formula of N-Methyl-p-toluamide consists of a toluene ring substituted with an amide group and a methyl group. This unique arrangement contributes to its reactivity and makes it a valuable intermediate in organic synthesis. The compound's solubility in both polar and non-polar solvents further enhances its utility in various chemical processes.

In recent years, N-Methyl-p-toluamide has been extensively studied for its potential applications in pharmaceuticals. Researchers have explored its role as a precursor in the synthesis of more complex molecules, including those with therapeutic properties. The compound's ability to act as a ligand in coordination chemistry has also been investigated, revealing new insights into its chemical behavior.

One of the most intriguing aspects of N-Methyl-p-toluamide is its biological activity. Studies have shown that it exhibits properties that make it a promising candidate for drug development. Specifically, researchers have observed that it can interact with certain biological targets, potentially leading to the development of new treatments for various conditions. These findings have sparked further interest in exploring its pharmacological potential.

The synthesis of N-Methyl-p-toluamide has been optimized through various methodologies, ensuring high yield and purity. Modern techniques, such as catalytic hydrogenation and nucleophilic substitution reactions, have been employed to achieve these goals. These advancements not only improve the efficiency of production but also open up new avenues for further research.

Recent studies have also highlighted the role of N-Methyl-p-toluamide in environmental chemistry. Its degradation products and their impact on ecosystems have been examined, providing valuable data for environmental scientists. This research underscores the importance of understanding the full lifecycle of chemical compounds, from synthesis to disposal.

The compound's stability under different conditions has been another focus of investigation. Researchers have studied how N-Methyl-p-toluamide behaves under various temperatures, pressures, and pH levels. These studies are crucial for determining its suitability for industrial applications and ensuring consistent performance across different environments.

In addition to its chemical properties, N-Methyl-p-toluamide has shown potential in material science. Its incorporation into polymers and other materials has been explored, leading to the development of novel materials with enhanced properties. These innovations highlight the versatility of this compound and its broad applicability across multiple scientific disciplines.

The safety profile of N-Methyl-p-toluamide is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its potential hazards and determine safe handling procedures. These studies are essential for ensuring that researchers and industrial workers can use the compound without exposure to unnecessary risks.

The regulatory landscape surrounding N-Methyl-p-toluamide is also evolving. As new research emerges, regulatory agencies are continually updating guidelines to reflect the latest findings. This dynamic environment ensures that the compound is used responsibly and safely, aligning with global standards for chemical management.

Future research directions for N-Methyl-p-toluamide are promising and multifaceted. Investigations into its role in drug discovery continue to progress, with several clinical trials underway exploring its therapeutic potential. Additionally, researchers are exploring new synthetic pathways that could further optimize production processes.

The intersection of N-Methyl-p-toluamide with computational chemistry is another exciting area of study. Advanced modeling techniques are being used to predict the compound's behavior under various conditions, providing insights that would be difficult to obtain through experimental methods alone. This integration of computational tools is revolutionizing how researchers approach chemical problems.

The economic impact of N-Methyl-p-toluamide cannot be overlooked either. As demand for this compound grows due to its diverse applications, industries are investing in scalable production methods to meet market needs. This economic activity not only supports innovation but also creates job opportunities in the chemical sector.

In conclusion, N-Methyl-p-toluamide (CAS No. 18370-11-1) is a versatile and important compound with a wide range of applications in pharmaceuticals, environmental chemistry, material science, and beyond. The latest research continues to uncover new possibilities for this molecule, making it a cornerstone of modern chemical research.

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